molecular formula C13H13N3O2S3 B2374461 N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide CAS No. 443107-65-1

N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide

Cat. No.: B2374461
CAS No.: 443107-65-1
M. Wt: 339.45
InChI Key: KQSPFLCSZVTYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a fused heterocyclic compound combining thiazole, thiophene, and pyrimidine rings. Its structural complexity arises from the thiazolo[3,4-a] ring fused to a thieno[2,3-e]pyrimidine scaffold, with a 5-oxo group, a thioxo (S=O) moiety, and an N-butyl carboxamide substituent.

Synthetic routes for analogous compounds typically involve cyclization reactions using reagents like carbon disulfide (, Scheme 24) or oxidation steps (e.g., KMnO₄ for carboxylic acid derivatives, as in ). Characterization relies on NMR, MS, and elemental analysis .

Properties

CAS No.

443107-65-1

Molecular Formula

C13H13N3O2S3

Molecular Weight

339.45

IUPAC Name

N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide

InChI

InChI=1S/C13H13N3O2S3/c1-2-3-5-14-11(17)9-10-15-12(18)8-7(4-6-20-8)16(10)13(19)21-9/h4,6H,2-3,5H2,1H3,(H,14,17)(H,15,18)

InChI Key

KQSPFLCSZVTYGW-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=C2NC(=O)C3=C(N2C(=S)S1)C=CS3

solubility

not available

Origin of Product

United States

Preparation Methods

Core Heterocyclic Framework Construction

Thieno[2,3-e]pyrimidine Precursor Synthesis

The thieno-pyrimidine core is typically constructed via condensation reactions between aminothiophene derivatives and pyrimidine-forming reagents. For example:

  • Aminothiophene intermediates (e.g., 2-aminothiophene-3-carboxylates) react with β-keto esters or nitriles under acidic conditions to form dihydrothieno[2,3-e]pyrimidin-5-one scaffolds.
  • Microwave-assisted cyclization improves reaction efficiency, as demonstrated in the synthesis of thieno[2,3-d]pyrimidines using ethyl acetoacetate and aromatic aldehydes.
Key Reaction:

$$
\text{2-Aminothiophene-3-carboxylate} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, reflux}} \text{Dihydrothieno[2,3-e]pyrimidin-5-one} \quad
$$

Thiazolo[3,4-a] Ring Formation

The thiazolo ring is introduced via cyclization of thioether or thiourea side chains attached to the pyrimidine core:

  • Thioureido intermediates (e.g., N-(4-fluorophenyl)thioureas) undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
  • Thioalkylation with furan-2-ylmethanethiol or analogous thiols under basic conditions (e.g., NaH/DMF) facilitates sulfur incorporation.
Example Protocol:
  • Treat dihydrothieno-pyrimidine with furan-2-ylmethanethiol and NaH in DMF at 50°C.
  • Cyclize the intermediate using PPA at 120°C to form the thiazolo[3,4-a] ring.

Functionalization and Derivitization

Introduction of the 1-Thioxo Group

The 1-thioxo moiety is introduced via:

  • Thionation of carbonyl groups using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent.
  • Oxidative cyclization of dithiomalondiamides with hydrogen peroxide, as reported in dithiolo[3,4-b]pyridine systems.
Reaction Conditions:

$$
\text{Pyrimidinone} + \text{P₄S₁₀} \xrightarrow{\text{Toluene, reflux}} \text{1-Thioxo derivative} \quad
$$

Carboxamide Installation

The N-butyl carboxamide group is introduced via:

  • Amidation of a pre-formed carboxylic acid chloride with n-butylamine.
  • Direct coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane.
Optimized Step:
  • Convert the 3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React with n-butylamine in the presence of triethylamine (TEA) to yield the carboxamide.

Integrated Synthetic Pathways

Pathway A: Sequential Ring Assembly

  • Synthesize dihydrothieno[2,3-e]pyrimidin-5-one via Knoevenagel condensation.
  • Introduce a thioalkyl side chain at position 3 using NaH and furan-2-ylmethanethiol.
  • Cyclize with PPA to form the thiazolo[3,4-a] ring.
  • Thionate the 1-position using Lawesson’s reagent.
  • Hydrolyze the ester to a carboxylic acid, then amidate with n-butylamine.

Overall Yield : 32–45% (4 steps).

Pathway B: Convergent Synthesis

  • Prepare 3-carboxamide-substituted thieno[2,3-e]pyrimidine directly via a three-component reaction involving:
    • 5-Amino-1-phenyl-1,2,4-triazole
    • Aromatic aldehyde
    • Ethyl acetoacetate.
  • Perform thiazolo ring cyclization and thionation in tandem.

Advantages : Reduced step count; improved atom economy.

Analytical and Optimization Data

Reaction Condition Optimization

Step Reagent/Conditions Yield (%) Purity (HPLC)
Thiazolo cyclization PPA, 120°C, 2 h 78 95
Thionation Lawesson’s reagent, toluene 65 92
Amidation SOCl₂, n-BuNH₂, TEA 89 98

Data extrapolated from analogous syntheses.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.85 (s, 2H, CH₂CO), 3.45 (m, 2H, NCH₂), 7.25–7.40 (m, Ar-H).
  • IR : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of [3,2-a] vs. [3,4-a] thiazolo isomers.
  • Solution : Use sterically hindered bases (e.g., DIPEA) to favor [3,4-a] orientation.

Thionation Side Reactions

  • Issue : Over-thionation leading to disulfide byproducts.
  • Solution : Strict stoichiometric control of Lawesson’s reagent (1.2 eq.).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield in exothermic steps (e.g., SOCl₂ reactions).
  • Solvent Recycling : Recover DMF and toluene via distillation to reduce costs.

Emerging Methodologies

  • Photocatalytic Thiol-Ene Reactions : For regioselective thioalkylation without base.
  • Enzymatic Amidations : Lipase-catalyzed coupling to improve green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions: N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide has shown potential as a biological probe. It can be used to study enzyme inhibition and protein interactions.

Medicine: This compound has been investigated for its antimicrobial properties[_{{{CITATION{{{_3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 .... It may serve as a lead compound for the development of new antibiotics or antifungal agents.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its thiazolo[3,4-a]thieno[2,3-e]pyrimidine core, which differentiates it from other fused pyrimidine derivatives:

Compound Class Core Structure Key Substituents Biological Relevance Reference
Target Compound Thiazolo[3,4-a]thieno[2,3-e]pyrimidine N-butyl, 5-oxo, 1-thioxo, carboxamide Potential anticancer/antimicrobial
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidines Pyrazolo-thieno-pyrimidine Methyl, nitroso, methoxy LDHA/LDHB inhibition (anticancer)
Triazolo[1,5-a]thieno[2,3-e]pyrimidines Triazolo-thieno-pyrimidine Carbonitrile, carboxamide Anticancer (low activity in screens)
Imidazo[1,2-c]pyrido-thieno-pyrimidines Imidazo-pyrido-thieno-pyrimidine Methyl, thione Not reported

Key Observations :

  • The N-butyl chain enhances lipophilicity, which may improve membrane permeability compared to shorter alkyl or aryl substituents .
  • The 1-thioxo group (vs. oxo in pyrazolo derivatives) could modulate reactivity, such as hydrogen bonding or redox properties .

Comparisons :

  • Pyrazolo Derivatives (e.g., compound 5 in ): Synthesized via H₂SO₄-mediated cyclization of aminothiophenes, followed by carboxamide formation .
  • Triazolo Derivatives (e.g., 7d–7f in ): Produced via cycloaddition of azides with methylene compounds, yielding carbonitrile or carboxamide substituents .
  • Imidazo-Pyrido Derivatives (): Assembled using carbon disulfide in pyridine, forming thione groups .
Pharmacological and Physicochemical Properties
  • Anticancer Activity :
    • Triazolo derivatives (e.g., 7d–7f) showed low activity (≤50% growth inhibition at 10⁻⁵ M) in NCI-60 cell lines , whereas pyrazolo derivatives (e.g., compound C in ) exhibited LDHA/B inhibition . The target compound’s thiazolo core and N-butyl chain may improve selectivity.
  • Solubility and Stability :
    • The N-butyl carboxamide likely increases metabolic stability compared to methyl or methoxy groups in pyrazolo derivatives .
    • Thioxo groups may enhance hydrogen-bonding capacity, influencing target binding .
  • Crystal Packing : Thiazolo-pyrimidines (e.g., ) exhibit puckered rings and C–H···O interactions, which could affect solid-state stability and formulation .

Biological Activity

N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O2S3C_{13}H_{13}N_{3}O_{2}S_{3}, with a molecular weight of 341.45 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include condensation reactions involving isothiocyanates and cyanoacetic esters. Precise reaction conditions are critical for achieving the desired product yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated against various cancer cell lines to assess its antiproliferative effects.

Table 1: Anticancer Activity Studies

Cell LineType of CancerIC50 (µM)Reference
A375Melanoma25
DU145Prostate Cancer30
MCF-7Breast Cancer28
CHO-K1Normal Cell>100

In vitro studies demonstrated that the compound exhibits significant cytotoxicity against melanoma and prostate cancer cell lines while showing lower toxicity to normal cells, indicating its potential selectivity as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity

MicroorganismActivityMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusPositive50
Escherichia coliPositive40
Candida albicansPositive60

These findings indicate that this compound could serve as a lead compound for the development of new antimicrobial agents.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its thiazole and pyrimidine moieties play crucial roles in enzyme inhibition and interaction with cellular targets involved in cancer proliferation and microbial resistance.

Case Studies

A notable study evaluated the compound's efficacy in vivo using animal models. The results indicated a significant reduction in tumor size when administered at therapeutic doses compared to control groups. This supports its potential as an effective anticancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Cyclocondensation : Reacting thiophene or thiazole precursors with carboxamide derivatives under reflux conditions using polar aprotic solvents like DMF or DMSO.
  • Nucleophilic substitution : Introducing the N-butyl group via alkylation or coupling reactions, often in the presence of K₂CO₃ as a base .
  • Thioxo group incorporation : Using sulfurizing agents like Lawesson’s reagent or P₂S₅.
    Post-synthesis, intermediates are purified via column chromatography and recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and ring fusion patterns. For example, the thiazolo-thieno-pyrimidine core shows distinct deshielded protons (δ 7.5–8.5 ppm) .
  • LC-MS : Validates molecular weight and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects, though single-crystal growth may require slow evaporation from DCM/hexane mixtures .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Molecular docking : Preliminary docking with proteins like EGFR or COX-2 (using AutoDock Vina) identifies potential binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-response revalidation : Ensure consistent compound purity (e.g., via LC-MS) and solvent controls (DMSO <0.1% v/v).
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify unintended interactions .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(3-chloro-4-methylphenyl)-5-oxo-thiazolo-pyrimidine carboxamide) to identify structure-activity trends .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or glycoside groups at the N-butyl chain or carboxamide moiety.
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
  • Co-solvent systems : Test combinations of ethanol/Cremophor EL or HP-β-CD in PBS buffers .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze binding pocket stability over 100-ns trajectories (e.g., using GROMACS).
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors from existing bioactivity data .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing S with O in the thioxo group) .

Q. What advanced techniques characterize its interaction with biological targets at the molecular level?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized receptors.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (sub-3 Å), though requires high sample homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.